![molecular formula C10H18BrNO2 B13469636 tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate](/img/structure/B13469636.png)
tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate is an organic compound with the molecular formula C10H18BrNO2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate typically involves the bromination of a suitable azetidine precursor. One common method is the reaction of tert-butyl 3-azetidinecarboxylate with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as potassium tert-butoxide in solvents like tetrahydrofuran (THF) are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Elimination: Alkenes are the primary products.
Oxidation and Reduction: Depending on the reagents, products can range from alcohols to carboxylic acids.
Scientific Research Applications
tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: It is used in the development of bioactive molecules for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The bromine atom can participate in halogen bonding, influencing molecular interactions and binding affinities. The azetidine ring can also interact with biological targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
- tert-Butyl 4-(2-bromoethyl)-1-piperidinecarboxylate
- tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate is unique due to its specific substitution pattern on the azetidine ring. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds. Its ability to undergo a variety of chemical transformations makes it a versatile intermediate in organic synthesis.
Biological Activity
tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate is an organic compound characterized by its azetidine ring structure, which is known for its potential biological activities. This compound, along with other azetidine derivatives, has garnered interest in medicinal chemistry due to its unique structure and functional groups that may interact with various biological targets.
Chemical Structure and Properties
The molecular formula for this compound is C9H16BrNO2, with a molecular weight of approximately 248.12 g/mol. The compound features:
- Azetidine ring : A five-membered nitrogen-containing ring that can participate in various chemical reactions.
- Bromine atom : The presence of the bromine atom enhances the compound's reactivity, allowing it to engage in nucleophilic substitution reactions.
- Carboxylate group : This functional group can participate in esterification and hydrolysis reactions, making the compound versatile in synthetic applications.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, similar compounds have been shown to inhibit 3-hydroxyacyl-CoA dehydrogenase, an enzyme critical for fatty acid metabolism, suggesting potential applications in metabolic disorder treatments .
Antimicrobial and Anticancer Properties
Compounds containing brominated phenyl groups often exhibit antimicrobial and anticancer properties. The bromine substituent may enhance the compound's ability to interact with biological targets, potentially leading to therapeutic effects against various pathogens or cancer cells .
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The azetidine ring can undergo transformations that alter its interaction profile, while the brominated side chain modulates its binding affinity to biological macromolecules .
Study on Metabolic Pathways
A study focused on azetidine derivatives demonstrated that compounds with similar structures could significantly affect metabolic pathways by inhibiting key enzymes. This inhibition can lead to altered lipid metabolism and potential therapeutic strategies for obesity and diabetes .
Antimicrobial Activity Assessment
Preliminary assessments of related compounds suggest that they possess significant antimicrobial activity against various bacterial strains. These findings warrant further investigation into this compound’s efficacy against specific pathogens .
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C10H18BrNO2 |
---|---|
Molecular Weight |
264.16 g/mol |
IUPAC Name |
tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H18BrNO2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
XBCLFXIDLLRPCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CN(C1)C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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